N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H33N3O3 and its molecular weight is 459.59. The purity is usually 95%.
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Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C28H33N3O3
- Molecular Weight : 459.59 g/mol
Structural Representation
The structural formula can be represented as follows:
Biological Activity
This compound exhibits a range of biological activities:
1. Antitumor Activity
Research indicates that this compound shows significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study involving human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases:
- Mechanism : It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation. In a model of Alzheimer's disease, it was shown to inhibit acetylcholinesterase activity and promote neurogenesis in hippocampal neurons .
3. Antidepressant Properties
Preliminary studies suggest that this compound may possess antidepressant-like effects:
- Research Findings : Behavioral tests in animal models indicated that the compound could enhance serotonergic and dopaminergic neurotransmission .
The biological activity of this compound is believed to be mediated through several pathways:
- Receptor Interaction : It interacts with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown and synthesis.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-30(2)24-11-9-21(10-12-24)27(31-14-13-20-7-5-6-8-22(20)19-31)18-29-28(32)23-15-25(33-3)17-26(16-23)34-4/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAKSVQZMWASEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.